N-alpha-Formyl-D-leucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

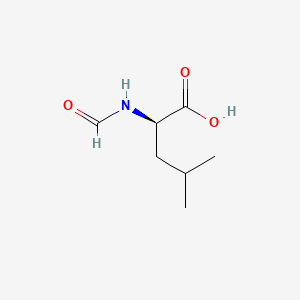

N-alpha-Formyl-D-leucine is an organic compound with the molecular formula C7H13NO3. It is a white to pale yellow crystalline solid that is soluble in water and ethanol . This compound is a derivative of the amino acid leucine, with a formyl group attached to the alpha-amino group.

準備方法

N-alpha-Formyl-D-leucine can be synthesized through formylation reactions. One common synthetic route involves reacting leucine with formic anhydride under basic conditions . This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar principles of formylation reactions to achieve high yields and purity.

化学反応の分析

N-alpha-Formyl-D-leucine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an amino group.

Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmacological Applications

N-alpha-Formyl-D-leucine is primarily studied for its role as a chemotactic agent. It is known to interact with formyl peptide receptors (FPRs), which are crucial in mediating immune responses. The compound has been shown to stimulate neutrophil chemotaxis, a process essential for the immune system's response to infections.

Chemotactic Activity

Research indicates that N-formyl peptides, including this compound, exhibit potent chemotactic activities. For instance, studies have demonstrated that these peptides can induce significant migration of neutrophils towards sites of infection or inflammation. The effectiveness of these peptides is often measured using the effective dose (ED50) in various assays.

| Peptide Structure | Organism | Activity Type | pEC50 Value |

|---|---|---|---|

| N-formyl-Met-Leu-Phe | Human Neutrophils | Chemotaxis | 7.51 |

| N-formyl-Met-Ile-Val-Ile-Leu | Listeria monocytogenes | Calcium Flux | 8.66 |

| N-formyl-Met-Leu-Lys-Leu-Ile | Mitochondria | Calcium Flux | 7.92 |

These findings suggest that modifications at the N-terminal position enhance the binding affinity and potency of these peptides at FPRs, making them valuable tools in immunological research and potential therapeutic applications .

Immunological Research

This compound plays a significant role in studying inflammatory responses and immune system activation. It has been implicated in the modulation of cytokine production by immune cells.

Cytokine Production

Studies have shown that N-formyl peptides can induce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10) from monocytes. This dual action suggests a complex role in both promoting and regulating inflammation:

- Pro-inflammatory Response : Induction of TNF-α.

- Anti-inflammatory Response : Induction of IL-10.

This balance is crucial for understanding how the immune system responds to infections and injuries, potentially guiding therapeutic strategies for inflammatory diseases .

Biochemical Research

The unique structural properties of this compound make it an important compound in biochemical studies, particularly in understanding protein synthesis and enzyme activity.

Enzyme Inhibition Studies

This compound derivatives have been utilized in the development of enzyme inhibitors targeting specific pathways involved in disease processes. For example, D-Leucine analogs have shown promise in creating selective inhibitors that may improve pharmacokinetic profiles compared to their natural counterparts .

Case Studies

Several studies illustrate the practical applications of this compound:

- Septic Shock Research : A study highlighted how circulating levels of N-formyl-methionine (a related compound) can reflect mitochondrial dysfunction and predict outcomes in septic shock patients. This underscores the potential clinical relevance of formylated peptides in critical care settings .

- Obesity Studies : Another investigation examined how microbiota-produced N-formyl peptides influence metabolic processes related to obesity, suggesting that these compounds may play a role in metabolic regulation through their effects on inflammation .

作用機序

The mechanism of action of N-alpha-Formyl-D-leucine involves its interaction with specific molecular targets and pathways. It can modulate protein synthesis by influencing the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell growth and metabolism . Additionally, it may affect other metabolic processes, such as glucose uptake and fatty acid oxidation .

類似化合物との比較

N-alpha-Formyl-D-leucine can be compared with other similar compounds, such as:

N-formyl-L-leucine: Similar in structure but differs in the stereochemistry of the leucine residue.

N-acetyl-D-leucine: Contains an acetyl group instead of a formyl group.

N-formyl-D-valine: Similar formylated amino acid but with a valine residue instead of leucine.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the formyl group, which imparts distinct chemical and biological properties .

生物活性

N-alpha-Formyl-D-leucine is a formylated derivative of the amino acid leucine, which has garnered attention for its biological activities, particularly in immune response modulation. This article reviews the compound's biological activity, focusing on its interactions with formyl peptide receptors, its role in neutrophil function, and its implications in various physiological and pathological contexts.

Overview of this compound

This compound is part of a class of compounds known as formylated peptides, which are recognized by specific receptors in the immune system. These peptides are primarily involved in chemotaxis, the process by which cells move towards chemical stimuli, particularly during inflammatory responses.

The primary mechanism through which this compound exerts its effects is via the activation of formyl peptide receptor 1 (FPR1). This G protein-coupled receptor plays a crucial role in mediating neutrophil migration and activation. Upon binding to this compound, FPR1 initiates intracellular signaling cascades that enhance neutrophil chemotaxis and phagocytic activity.

Key Signaling Pathways

- Calcium Mobilization : Activation of FPR1 leads to an increase in intracellular calcium levels, which is essential for various neutrophil functions, including degranulation and the respiratory burst necessary for pathogen killing .

- MAPK Pathway Activation : The binding of formylated peptides to FPR1 also activates the MAPK signaling pathways (ERK and p38 MAPK), which are critical for transcriptional regulation and further amplification of the inflammatory response .

- Neutrophil Degranulation : Formylated peptides can induce the release of lysosomal enzymes from neutrophils, enhancing their ability to combat infections .

1. Inflammation and Immune Response

This compound has been shown to enhance neutrophil chemotaxis in response to inflammatory signals. Studies indicate that elevated levels of formyl peptides are associated with conditions such as obesity and sepsis, where they contribute to dysregulated immune responses .

2. Sepsis and Neutrophil Dysfunction

In patients with septic shock, circulating mitochondrial N-formyl peptides have been implicated in neutrophil dysfunction. Therapeutic strategies that target these peptides have demonstrated potential in restoring neutrophil function, thereby improving outcomes in septic patients .

3. Obesity

Research has indicated that microbiota-produced N-formyl peptides, including this compound, are significantly elevated in obese individuals. These peptides may play a role in promoting inflammation associated with obesity, highlighting their potential as therapeutic targets for metabolic disorders .

Case Study 1: Neutrophil Activation in Sepsis

A study investigated the effects of an immobilized antibody therapy targeting mitochondrial N-formyl peptides in septic shock patients. The results showed that this therapy effectively removed circulating formyl peptides and restored neutrophil function, leading to improved chemotactic responses .

Case Study 2: Formyl Peptides in Obesity

Another study examined the levels of microbiota-derived N-formyl peptides in mice subjected to high-fat diets (HFD). The findings revealed a significant increase in fMLF levels correlating with obesity progression, suggesting a link between formyl peptide signaling and metabolic inflammation .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to this compound and its biological activities compared to other known formylated peptides:

| Peptide | Receptor | Biological Activity | Context |

|---|---|---|---|

| This compound | FPR1 | Chemotaxis, degranulation | Inflammation, Sepsis |

| Formyl-Methionyl-Leucyl-Phenylalanine (fMLF) | FPR1 | Strong chemotactic agent | Immune response |

| N-formyl-Norleucine | FPR2 | Chemotaxis and lysosomal enzyme release | Infection |

特性

IUPAC Name |

(2R)-2-formamido-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHOAHFRNLZGN-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。